5-Methylaminouracil

Descripción

The exact mass of the compound 5-Methylaminouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylaminouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylaminouracil including the price, delivery time, and more detailed information at info@benchchem.com.

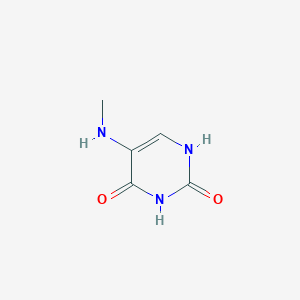

Structure

3D Structure

Propiedades

IUPAC Name |

5-(methylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRPKHXNULRIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292256 | |

| Record name | 5-Methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7577-92-6 | |

| Record name | NSC81178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylaminouracil

Introduction: The Significance of 5-Methylaminouracil

5-Methylaminouracil, a derivative of the pyrimidine nucleobase uracil, represents a key structural motif in medicinal chemistry and drug development. Its presence in various molecular frameworks can significantly influence biological activity, making the efficient and controlled synthesis of this compound a critical aspect of pharmaceutical research. This technical guide provides a comprehensive overview of the primary synthetic pathways to 5-methylaminouracil, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content herein is curated for researchers, scientists, and professionals in the field of drug development, aiming to provide a practical and scientifically rigorous resource.

Strategic Approaches to the Synthesis of 5-Methylaminouracil

The synthesis of 5-methylaminouracil can be broadly categorized into two strategic approaches: the functionalization of a pre-existing uracil scaffold and the construction of the pyrimidine ring from acyclic precursors already bearing the requisite methylamino group. The choice of strategy is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This guide will focus on the most prevalent and practical methods involving the modification of readily available uracil derivatives.

A logical overview of the synthetic strategies is presented below:

Caption: Key synthetic routes to 5-methylaminouracil from common starting materials.

Pathway 1: Reductive Amination of 5-Aminouracil (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a powerful method for the methylation of primary and secondary amines.[1][2][3] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate.[1] A key advantage of this method is that it typically avoids over-alkylation to form quaternary ammonium salts, stopping at the tertiary amine stage.[1][3] For a primary amine like 5-aminouracil, the reaction can proceed to introduce two methyl groups. However, by controlling the stoichiometry and reaction conditions, the formation of the mono-methylated product, 5-methylaminouracil, can be favored.

Mechanistic Rationale

The causality behind this transformation lies in a stepwise process:

-

Iminium Ion Formation: 5-Aminouracil reacts with formaldehyde to form a hydroxymethylamino intermediate, which then dehydrates to an electrophilic iminium ion.[1]

-

Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to the corresponding secondary amine (5-methylaminouracil). The release of carbon dioxide from the oxidation of formic acid drives the reaction forward.[2][3]

The overall workflow for this synthetic approach is illustrated below:

Caption: General experimental workflow for the Eschweiler-Clarke synthesis of 5-methylaminouracil.

Experimental Protocol

A general procedure for the Eschweiler-Clarke methylation is as follows:

-

To a solution of 5-aminouracil (1.0 eq) in an appropriate solvent (e.g., water or a mixture of water and a co-solvent), add an excess of formic acid (e.g., 3-5 eq) and formaldehyde (as a 37% aqueous solution, e.g., 2-4 eq).

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and acidify with hydrochloric acid (e.g., 1 M HCl) to protonate the product and any unreacted starting material.

-

Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.

-

Carefully basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH greater than 10 to deprotonate the product.

-

Extract the product into an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure 5-methylaminouracil.

Pathway 2: Direct Alkylation of 5-Aminouracil

Direct alkylation of 5-aminouracil with a methylating agent such as methyl iodide is another potential route. This reaction is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the extent of methylation and minimize side reactions, such as N-alkylation at the ring nitrogens.

Causality and Experimental Considerations

The success of this method hinges on the relative nucleophilicity of the exocyclic amino group versus the ring nitrogens. The use of a non-nucleophilic base is preferred to avoid competition with the desired alkylation. Careful control of stoichiometry is also necessary to favor mono-methylation.

Experimental Protocol

A general procedure for the direct alkylation of 5-aminouracil is as follows:

-

Suspend 5-aminouracil (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Add a base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base) and stir the mixture at room temperature for a designated period to facilitate deprotonation.

-

Add methyl iodide (1.0-1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product into an appropriate organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Pathway 3: Nucleophilic Aromatic Substitution of 5-Bromouracil

5-Halouracils, such as 5-bromouracil, can serve as electrophilic partners in nucleophilic aromatic substitution reactions.[4][5] The reaction with methylamine can lead to the formation of 5-methylaminouracil. These reactions often require elevated temperatures and may be facilitated by the use of a copper catalyst in some cases (Ullmann condensation).

Mechanistic Insights

The electron-withdrawing nature of the carbonyl groups in the uracil ring activates the C5 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the bromide ion.

The logical flow of this synthetic pathway is depicted below:

Caption: Experimental workflow for the synthesis of 5-methylaminouracil via nucleophilic substitution.

Experimental Protocol

A representative procedure for the nucleophilic substitution of 5-bromouracil is as follows:

-

In a pressure-rated reaction vessel, combine 5-bromouracil (1.0 eq), an excess of methylamine (as an aqueous or alcoholic solution), and a suitable solvent (e.g., water, ethanol, or DMF).

-

If a catalyst is used (e.g., CuI or CuO), add it to the reaction mixture.

-

Seal the vessel and heat the reaction mixture to a high temperature (typically 100-150 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature.

-

If a precipitate has formed, collect it by filtration, wash with water and a suitable organic solvent, and dry.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Pathway 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and powerful method for the formation of carbon-nitrogen bonds.[6] This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of 5-methylaminouracil from 5-bromouracil and methylamine.[6] This method offers the advantage of often proceeding under milder conditions than traditional nucleophilic aromatic substitution and exhibiting broad functional group tolerance.

Rationale and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. The choice of the palladium precursor, ligand, and base is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.

Experimental Protocol

A general protocol for the Buchwald-Hartwig amination is as follows:

-

To an oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., Cs₂CO₃ or NaOtBu).

-

Add a solution of 5-bromouracil (1.0 eq) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Add methylamine (as a solution or generated in situ) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | 5-Aminouracil | Formaldehyde, Formic Acid | Inexpensive reagents, avoids over-alkylation.[1][2] | Potential for di-methylation, requires careful control. |

| Direct Alkylation | 5-Aminouracil | Methyl Iodide, Base | Simple procedure. | Risk of N-alkylation at ring nitrogens, potential for over-alkylation. |

| Nucleophilic Substitution | 5-Bromouracil | Methylamine | Direct introduction of the methylamino group. | Harsh reaction conditions (high temperature and pressure), potential for side reactions. |

| Buchwald-Hartwig | 5-Bromouracil | Methylamine, Pd catalyst, Ligand | Mild reaction conditions, high functional group tolerance.[6] | Cost of catalyst and ligands, requires inert atmosphere. |

Characterization of 5-Methylaminouracil

The identity and purity of synthesized 5-methylaminouracil should be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons of the uracil ring and the methylamino group, the C6-H proton, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the methyl carbon of the methylamino group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, the C=O stretching of the carbonyl groups, and the C=C stretching of the pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 5-methylaminouracil by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

Conclusion

This technical guide has detailed the primary synthetic pathways for obtaining 5-methylaminouracil, a compound of significant interest in medicinal chemistry. The choice of the optimal synthetic route will depend on various factors, including the scale of the synthesis, cost considerations, and available laboratory infrastructure. The reductive amination of 5-aminouracil via the Eschweiler-Clarke reaction and the nucleophilic substitution or Buchwald-Hartwig amination of 5-bromouracil represent the most viable and commonly considered approaches. The provided experimental protocols and mechanistic discussions are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related pyrimidine derivatives. Rigorous spectroscopic characterization is essential to confirm the structure and purity of the final product.

References

-

NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. Accessed February 10, 2026. [Link]

-

Name-Reaction.com. Eschweiler-Clarke reaction. Accessed February 10, 2026. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed February 10, 2026. [Link]

- Li, K., et al. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLoS ONE, 13(2), e0192527.

-

Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Accessed February 10, 2026. [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Accessed February 10, 2026. [Link]

-

ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Accessed February 10, 2026. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Accessed February 10, 2026. [Link]

-

PubMed. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Accessed February 10, 2026. [Link]

-

PMC. (2018). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). Accessed February 10, 2026. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Accessed February 10, 2026. [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. Accessed February 10, 2026. [Link]

-

PMC. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Accessed February 10, 2026. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Accessed February 10, 2026. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Accessed February 10, 2026.

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Accessed February 10, 2026. [Link]

-

ResearchGate. Fundamental frequencies of uracil and 5-aminouracil. Accessed February 10, 2026. [Link]

-

PMC. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Accessed February 10, 2026. [Link]

-

Wikipedia. 5-Bromouracil. Wikipedia. Accessed February 10, 2026. [Link]

-

Semantic Scholar. Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Accessed February 10, 2026. [Link]

-

YouTube. (2023). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. Accessed February 10, 2026. [Link]

-

ResearchGate. IR spectrum of (a) uracil (Cal.) (b) 5-aminouracil (cal.). Accessed February 10, 2026. [Link]

-

Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Accessed February 10, 2026. [Link]

-

PubChem. 5-Bromouracil. Accessed February 10, 2026. [Link]

-

PubMed. (1982). N-Alkylated derivatives of 5-fluorouracil. Accessed February 10, 2026. [Link]

-

ResearchGate. Enhanced tautomerism by the base analogue 5-bromouracil. Accessed February 10, 2026. [Link]

-

PMC. (1970). Effect of Thymine-5-Bromouracil Substitution on F Pili. Accessed February 10, 2026. [Link]

-

Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Accessed February 10, 2026. [Link]

-

Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. Accessed February 10, 2026. [Link]

-

YouTube. (2023). villian or hero? Mutagenesis with 5-bromouracil in bacteriophages. Accessed February 10, 2026. [Link]

-

PubChem. 1-Methyluracil. Accessed February 10, 2026. [Link]

-

Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Accessed February 10, 2026. [Link]

-

PubMed. (1980). Reductive methylation of the lysyl residues in the fd gene 5 DNA-binding protein: CD and 13C NMR results on the modified protein. Accessed February 10, 2026. [Link]

-

NIST WebBook. 5,6-Dihydro-5-methyluracil. Accessed February 10, 2026. [Link]

-

Frontiers. (2022). 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Accessed February 10, 2026. [Link]

Sources

An In-depth Technical Guide to the Structure and Conformation of 5-Methylaminouracil

Introduction: Unveiling 5-Methylaminouracil

5-Methylaminouracil is a derivative of uracil, one of the four fundamental nucleobases in ribonucleic acid (RNA). As a substituted pyrimidine, it belongs to a class of compounds with significant biological and pharmacological relevance. The introduction of a methylamino group at the C5 position of the uracil ring profoundly influences its electronic properties, potential for intermolecular interactions, and, consequently, its biological activity. Uracil derivatives are widely explored in medicinal chemistry for their potential as antiviral, anticancer, and antibacterial agents.[1] A thorough understanding of the three-dimensional structure and conformational dynamics of 5-Methylaminouracil is therefore a critical prerequisite for rational drug design and the development of novel therapeutic agents that target nucleic acid metabolism or protein-nucleic acid interactions.

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 5-Methylaminouracil, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its structural parameters, tautomeric forms, and conformational isomerism, supported by detailed experimental and computational methodologies for its elucidation.

Core Molecular Structure

The fundamental identity of 5-Methylaminouracil is defined by its chemical composition and the covalent arrangement of its atoms.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂ | [2][3] |

| Molecular Weight | 141.13 g/mol | [2][4] |

| CAS Number | 7577-92-6 | [2][3] |

Chemical Structure and Atom Numbering

The structure consists of a pyrimidine-2,4(1H,3H)-dione core with a methylamino substituent at the C5 position. The standard numbering convention for the pyrimidine ring is essential for unambiguous communication in spectroscopic and crystallographic analyses.

Caption: Chemical structure of 5-Methylaminouracil with standard atom numbering.

Tautomerism: The Dominance of the Diketo-Amine Form

Like other uracil derivatives, 5-Methylaminouracil can theoretically exist in several tautomeric forms due to proton migration. These include keto-enol and amine-imine tautomers.

-

Diketone-Amine (Canonical): The form shown above, pyrimidine-2,4(1H,3H)-dione, is overwhelmingly the most stable and predominant tautomer in both the solid state and in solution.[5]

-

Enol Forms: Tautomers where one of the carbonyl groups (at C2 or C4) is converted to a hydroxyl (enol) group are significantly higher in energy.

-

Imine Form: Tautomerization of the exocyclic amino group to an imine is also energetically unfavorable.

Theoretical calculations consistently show that the diketo form is the most stable tautomer of uracil and its simple derivatives.[5] Experimental evidence from X-ray crystallography and NMR spectroscopy of related compounds confirms this preference. The stability of the diketo form is attributed to the greater bond energies of C=O double bonds compared to C=N bonds and the resonance stabilization of the amide groups.

Conformational Analysis

While the uracil ring itself is largely planar, the key conformational flexibility in 5-Methylaminouracil arises from the rotation around the C5—N bond of the methylamino substituent.

Planarity of the Pyrimidine Ring

The pyrimidine ring in uracil and its derivatives is generally considered planar due to the sp² hybridization of its constituent atoms. However, minor deviations from planarity, known as ring puckering, can occur. These distortions are typically small but can be influenced by bulky substituents or intermolecular forces within a crystal lattice. For most practical purposes in a solution state, the ring can be treated as planar.

Rotational Isomerism of the Methylamino Group

Rotation around the C5—N single bond is hindered, leading to distinct rotational isomers (rotamers). This is due to steric interactions between the methyl group and the adjacent C4=O and C6-H groups, as well as potential intramolecular hydrogen bonding. The two primary conformers are typically described as syn and anti (or cis and trans) relative to the C6 position.

-

Syn Conformer: The methyl group is oriented towards the C6 position.

-

Anti Conformer: The methyl group is oriented away from the C6 position, towards the C4 carbonyl group.

Computational studies on similar 5-substituted uracils suggest that the energy barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature.[6][7] The preferred conformation is often a delicate balance of stabilizing intramolecular interactions (e.g., a weak N-H···O=C4 hydrogen bond in the anti form) and destabilizing steric repulsion.

Caption: Rotational isomers (conformers) of the methylamino group in 5-Methylaminouracil.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is required for a complete understanding of the structure of 5-Methylaminouracil.

X-ray Crystallography: The Solid-State Benchmark

Expertise & Causality: Single-crystal X-ray diffraction provides the most definitive, high-resolution picture of a molecule's structure.[8] It yields precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the solid state. This method is the gold standard for structural validation. However, it is crucial to recognize that the observed conformation is a static snapshot influenced by crystal packing forces and intermolecular interactions (like hydrogen bonding), which may lock the molecule into a single conformer that might be one of several populated in solution.[9]

Self-Validating Protocol for X-ray Crystallography:

-

Crystal Growth (The Critical Step):

-

Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. The goal is to achieve slow, undisturbed crystal growth to minimize defects.

-

Method: Slow evaporation is a common and effective technique. Dissolve the purified 5-Methylaminouracil sample in a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/water) to near saturation. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[10]

-

Procedure: Filter the solution to remove any particulate matter (potential nucleation sites). Loosely cover the vial to allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

-

Crystal Mounting and Data Collection:

-

Rationale: The crystal must be precisely positioned and rotated in a high-intensity X-ray beam to collect a complete set of diffraction data.

-

Procedure: A suitable single crystal is mounted on a goniometer head.[8] The instrument (diffractometer) then rotates the crystal while irradiating it with X-rays, and a detector records the intensities and positions of the diffracted beams.

-

-

Structure Solution and Refinement:

-

Rationale: The diffraction pattern is mathematically converted into a three-dimensional electron density map, from which the atomic positions are determined.

-

Procedure: Specialized software is used to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.

-

Caption: Experimental workflow for X-ray crystallography.

NMR Spectroscopy: Probing Structure and Dynamics in Solution

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining molecular structure and studying dynamic processes in the solution state, which more closely mimics a biological environment.[11] Unlike crystallography, NMR provides data averaged over all conformations present at equilibrium. By using advanced techniques, we can extract information about specific conformers and the kinetics of their interconversion.

Self-Validating Protocol for NMR Analysis:

-

Sample Preparation and 1D Spectra:

-

Rationale: Initial 1D spectra (¹H and ¹³C) confirm the presence of expected functional groups and provide a preliminary assessment of purity.

-

Procedure: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is excellent for molecules with exchangeable N-H protons). Acquire standard ¹H and ¹³C{¹H} spectra.

-

-

2D Correlation Spectroscopy (COSY, HSQC, HMBC):

-

Rationale: These experiments establish the covalent framework of the molecule, providing a self-validating system for atom connectivity.

-

Procedure:

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), e.g., confirming the H6 proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting fragments, for instance, correlating the methyl protons to C5.

-

-

-

Conformational Analysis (NOESY/ROESY):

-

Rationale: The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (< 5 Å), regardless of their covalent bonding. This is the primary NMR tool for determining conformation.

-

Procedure: Acquire a 2D NOESY or ROESY spectrum. A key cross-peak to look for would be between the methylamino protons (-NH-CH₃) and the H6 proton. The presence and intensity of this peak would provide direct evidence for the preferred syn or anti conformation in solution.

-

-

Dynamic NMR (Variable Temperature Studies):

-

Rationale: If conformational exchange is occurring on the NMR timescale, it can lead to broadened signals. By changing the temperature, this exchange can be slowed or accelerated.

-

Procedure: Record ¹H NMR spectra at a range of temperatures (e.g., from 25°C down to -40°C or lower). If two distinct conformers are interconverting, broadened peaks at room temperature may resolve into two separate sets of signals at low temperature (the slow-exchange regime), allowing for the direct observation and quantification of each conformer.

-

Computational Chemistry: The Theoretical Complement

Expertise & Causality: Computational methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective way to complement experimental data.[12][13] DFT allows for the calculation of the geometric structures and relative energies of different tautomers and conformers, providing a theoretical basis for interpreting experimental results. It can also predict spectroscopic properties (like NMR chemical shifts) to aid in the assignment of complex spectra.

Self-Validating Protocol for DFT Calculations:

-

Geometry Optimization:

-

Rationale: This step finds the lowest energy structure (the most stable arrangement of atoms) for each potential isomer.

-

Procedure: Build the initial structures for all plausible tautomers and the syn/anti conformers of 5-Methylaminouracil. Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

-

Frequency Calculation:

-

Rationale: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

-

Procedure: Perform a frequency calculation on each optimized geometry at the same level of theory.

-

-

Relative Energy Analysis:

-

Rationale: By comparing the energies of the optimized structures (corrected with ZPVE), one can predict the most stable tautomer and conformer and the energy difference between them.

-

Procedure: Calculate the relative energies (ΔE or ΔG) to determine the equilibrium population of each species.

-

-

Spectroscopic Property Prediction:

-

Rationale: Comparing calculated NMR chemical shifts with experimental values provides strong validation for the proposed structure.

-

Procedure: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate ¹H and ¹³C chemical shifts for the most stable conformer. These predicted values can then be correlated with the experimental spectrum to confirm assignments.

-

Summary and Outlook

The molecular architecture of 5-Methylaminouracil is characterized by a stable, planar diketo-amine tautomer. Its conformational flexibility is dominated by the rotation of the C5-methylamino group, which exists in a dynamic equilibrium between syn and anti rotamers. A comprehensive analysis, leveraging the strengths of X-ray crystallography for solid-state precision, NMR spectroscopy for solution-state dynamics, and DFT calculations for energetic and structural prediction, is essential for a complete characterization.

This detailed structural and conformational knowledge forms the foundation for understanding its intermolecular interactions with biological targets, such as enzymes and nucleic acids. For drug development professionals, this information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents based on the uracil scaffold.

References

-

ChemUniverse. 5-METHYLAMINOURACIL. Available from: [Link].

-

HiMedia Laboratories. 5-Methyluracil. Available from: [Link].

-

Bardagí, D. & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International. Available from: [Link].

-

PubChem. 5-Amino-5-methyluracil. Available from: [Link].

-

PubChem. 6-amino-5-(N-methylformylamino)-1-methyluracil. Available from: [Link].

-

Wenzel, M., et al. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available from: [Link].

-

ResearchGate. DFT Calculations on Metal-Nucleobase Complexes. Available from: [Link].

-

Chandrasekaran, S., Wilson, W. D., & Boykin, D. W. (1985). Oxygen-17 NMR studies on 5-substituted uracils. The Journal of Organic Chemistry. Available from: [Link].

-

Ebrahimi, A., et al. (2018). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules. Available from: [Link].

-

Siraj, M. A., et al. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega. Available from: [Link].

-

Gorb, L., et al. (2013). Nucleic acid bases in anionic 2'-deoxyribonucleotides: a DFT/B3LYP study of structures, relative stability, and proton affinities. Journal of Physical Chemistry B. Available from: [Link].

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link].

-

ResearchGate. NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ?? base pairing In the solution structure of transfer RNA. Available from: [Link].

-

Wikipedia. X-ray crystallography. Available from: [Link].

-

da Silva, J. L., et al. (2024). Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. ACS Omega. Available from: [Link].

-

ResearchGate. Tautomeric and rotameric forms of 5-fluorouracil. Available from: [Link].

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link].

-

Osolodkin, D. I., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available from: [Link].

-

ChemRxiv. Effect of Tautomerization in the Photophysics of 5-(thiophen-2-yl)-6-aza Uracil. Available from: [Link].

-

ResearchGate. DFT calculations on the deprotonation site of the one-electron oxidised guanine–cytosine base pair. Available from: [Link].

-

Hall, J. P., et al. (2023). Predicting accurate ab initio DNA electron densities with equivariant neural networks. Nature Communications. Available from: [Link].

-

Osolodkin, D. I., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. Available from: [Link].

-

Saraceno, E. C., et al. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Journal of the Argentine Chemical Society. Available from: [Link].

-

Chemistry LibreTexts. X-ray Crystallography. Available from: [Link].

-

Lancelot, G. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A ψ base pairing in the solution structure of transfer RNA. Nucleic Acids Research. Available from: [Link].

-

ResearchGate. Structures of substituted uracil analogs 1-4. Available from: [Link].

-

Klungland, A., et al. (2001). 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism. Toxicology Letters. Available from: [Link].

-

Ziamtsova, M. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link].

Sources

- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-METHYLAMINOURACIL [P79595] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 7577-92-6 | 5-Methylaminouracil - AiFChem [aifchem.com]

- 4. 5-Amino-5-methyluracil | C5H7N3O2 | CID 129865156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. Nucleic acid bases in anionic 2'-deoxyribonucleotides: a DFT/B3LYP study of structures, relative stability, and proton affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

5-Methylaminouracil: Natural Occurrence, Biosynthesis, and Technical Characterization

Executive Summary

This technical guide addresses the natural occurrence, biological significance, and analytical characterization of 5-Methylaminouracil (5-MAU) and its structurally related derivatives. While 5-MAU is frequently utilized as a synthetic intermediate in pharmaceutical development (specifically for xanthine derivatives), its presence in nature is highly specific. It functions primarily as a core structural motif within hypermodified nucleosides in the tRNA of prokaryotes, specifically within the wobble position (U34).

This document serves as a roadmap for researchers investigating tRNA modification pathways, selenium biology, and pyrimidine catabolism, providing validated protocols for isolation and detection.

The Biological Context: Where Does 5-MAU Occur?

The "natural occurrence" of 5-methylaminouracil must be understood through two distinct biological lenses: as a functional moiety in tRNA and as a transient metabolic intermediate .

The tRNA Wobble Position (Primary Source)

The most biologically significant occurrence of the 5-methylaminouracil motif is in the transfer RNA (tRNA) of bacteria, specifically Escherichia coli and Salmonella enterica. It exists not as a free base, but as part of the hypermodified nucleosides:

-

5-methylaminomethyluracil (

) -

5-methylaminomethyl-2-thiouracil (

) -

5-methylaminomethyl-2-selenouracil (

)

These modifications occur at the wobble position (nucleotide 34) of tRNA

Selenium Biochemistry

In anaerobic bacteria, the sulfur at the 2-position is often replaced by selenium, yielding 2-seleno-5-methylaminouracil . This rare modification demonstrates the biological integration of selenium into nucleic acids, a process strictly regulated by selenium availability and the selA/selB gene products.

Distinguishing Nomenclature

Researchers must distinguish between the specific chemical forms:

| Compound Name | Structure Abbrev. | Natural Context | Chemical Feature |

| 5-Methylaminouracil | 5-MAU | Synthetic / Degradation | |

| 5-Methylaminomethyluracil | Bacterial tRNA (Natural) | ||

| 5-Aminouracil | 5-AU | Antimetabolite / Drug |

Note: In this guide, we focus on the 5-methylamino motif as it appears in these natural pathways.

Biosynthetic Pathways

The biosynthesis of the 5-methylamino motif in tRNA is a multi-step enzymatic process. It does not involve the direct incorporation of free 5-MAU but rather the modification of a uridine residue already incorporated into the tRNA transcript.

The MnmE/MnmC Pathway

In E. coli, the modification of U34 proceeds through a cascade involving the enzymes MnmE and MnmC .

-

Initial Modification: MnmE (a GTPase) adds an aminomethyl group (derived from glycine or ammonium) to form 5-carboxymethylaminomethyluracil (

). -

Demodification/Methylation: MnmC, a bifunctional enzyme, first removes the glycyl group (via its FAD-dependent oxidative domain) to form 5-aminomethyluracil (

). -

Final Methylation: The S-adenosylmethionine (SAM)-dependent domain of MnmC methylates the amino group, yielding the final 5-methylaminomethyluracil (

) .

Visualization of the Pathway

The following diagram illustrates the stepwise enzymatic modification of the tRNA wobble base.

Figure 1: Enzymatic biosynthesis of 5-methylaminomethyluracil derivatives in prokaryotic tRNA.

Experimental Protocols: Isolation and Characterization

To study 5-MAU derivatives naturally occurring in tRNA, researchers cannot simply extract free bases. The protocol requires tRNA isolation followed by enzymatic digestion and Mass Spectrometry (LC-MS/MS).

Protocol: Isolation of Modified Nucleosides from Bacterial tRNA

Objective: Isolate and identify

Reagents:

-

Nuclease P1 (Sigma N8630)

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium Acetate buffer (20 mM, pH 5.3)

-

LC-MS Grade Acetonitrile and Water

Step-by-Step Methodology:

-

Cell Lysis & RNA Extraction:

-

Harvest bacterial cells at mid-log phase (

). -

Lyse using a standard phenol:chloroform extraction method.

-

Precipitate total RNA with isopropanol.

-

-

tRNA Enrichment (Optional but Recommended):

-

Use anion-exchange chromatography (e.g., DEAE-Sepharose) to separate tRNA from rRNA.

-

Rationale: tRNA contains the highest density of modifications; rRNA contamination dilutes the signal.

-

-

Enzymatic Digestion (The Critical Step):

-

Dissolve 50 µg of tRNA in 20 µL of water.

-

Add 10 µL of Nuclease P1 (1 U/µL in 20 mM ammonium acetate, pH 5.3). Incubate at 37°C for 2 hours.

-

Mechanism:[1] Nuclease P1 cleaves phosphodiester bonds to yield 5'-mononucleotides.

-

Add 10 µL of Bacterial Alkaline Phosphatase (1 U/µL in 100 mM Tris-HCl, pH 8.0). Incubate at 37°C for 1 hour.

-

Mechanism:[1] BAP removes the phosphate group, yielding nucleosides suitable for MS analysis.

-

-

Filtration:

-

Pass the digest through a 10 kDa molecular weight cutoff (MWCO) filter to remove enzymes.

-

Detection via LC-MS/MS

Instrument Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient:

-

0-5 min: 0% B (Elute polar nucleosides)

-

5-20 min: 0% -> 20% B (Linear gradient)

-

Flow rate: 0.25 mL/min.

Mass Transitions (MRM Mode): Researchers should monitor the following transitions for the 5-methylamino motif:

| Nucleoside | Precursor Ion ( | Product Ion (Base) ( | Retention Characteristic |

| 302.1 | 170.1 | Early eluting | |

| 318.1 | 186.1 | Hydrophobic shift | |

| 366.0 | 234.0 | Distinct Se isotope pattern |

Synthetic Utility & Drug Development

While the natural occurrence is the primary focus, the synthetic 5-methylaminouracil (CAS 59355-62-3) is a valuable scaffold in drug discovery, particularly for generating xanthine derivatives (caffeine analogs).

Precursor for Xanthine Synthesis

5-Methylaminouracil serves as a key intermediate in the Traube synthesis of 8-substituted xanthines.

-

Reaction: Condensation of 5-methylaminouracil with carboxylic acids or anhydrides, followed by cyclization.[2]

-

Application: Development of Adenosine Receptor Antagonists (e.g., for Parkinson's disease research).

Analytical Workflow Diagram

The following diagram details the workflow from biological source to data acquisition.

Figure 2: Analytical workflow for the isolation and detection of naturally occurring 5-methylaminouracil derivatives.

Conclusion

5-Methylaminouracil is a molecule of duality: a rare, transient intermediate in synthetic chemistry, but a vital, functional motif in the epitranscriptome of bacteria. For the drug development professional, understanding the natural

References

-

Glass, R. S., et al. (2008). Insights into the Chemical Biology of Selenium. ResearchGate. Link

-

Yakupova, L. R., et al. (2010).[3][4] Inhibiting effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane. Bulletin of the Academy of Sciences of the USSR.[3][4] Link

-

Müller, C. E., & Jacobson, K. A. (2011).[5] Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology. Link

-

Bide Pharm. (n.d.). 5-Methylaminouracil Product Specifications. Bidepharm. Link

-

Suzuki, T. (2005). Biosynthesis and function of tRNA wobble modifications. In Fine-Tuning of RNA Functions by Modification and Editing. Springer. Link

Sources

- 1. Molecular Insights into How the Dimetal Center in Dihydropyrimidinase Can Bind the Thymine Antagonist 5-Aminouracil: A Different Binding Mode from the Anticancer Drug 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Methylaminouracil Derivatives and Analogs

Executive Summary & Pharmacophore Analysis

5-Methylaminouracil (5-MAU) and its N-substituted analogs represent a specialized class of pyrimidine bases where the C5 position is modified with an amino-alkyl group (–NH–R). Unlike the canonical 5-methyluracil (Thymine), which presents a hydrophobic methyl group, the 5-methylamino scaffold introduces a hydrogen bond donor/acceptor motif and steric flexibility that significantly alters the molecule's electronic landscape.

Core Pharmacophore Value:

-

C5 "Safe Zone": The C5 position of the pyrimidine ring faces the major groove of the DNA double helix. Modifications here generally do not disrupt Watson-Crick base pairing, making 5-MAU derivatives excellent candidates for DNA labeling and groove-binding drugs.

-

Electronic Modulation: The electron-donating amino group at C5 increases the electron density of the pyrimidine ring, altering the pKa of the N3 proton and influencing base-stacking interactions.

-

Fluorescence: Many 5-amino and 5-alkylamino uracils exhibit environmentally sensitive fluorescence, utilized in probing nucleic acid microenvironments.

Chemical Synthesis Strategies

The synthesis of 5-methylaminouracil derivatives generally follows two primary pathways: direct Mannich-type functionalization or the reductive amination of Schiff bases derived from 5-aminouracil.

Pathway A: Reductive Amination (The Schiff Base Route)

This is the preferred method for generating diverse N-alkyl and N-aryl derivatives due to its modularity and high yields.

Mechanism:

-

Condensation: 5-Aminouracil reacts with an aldehyde (R-CHO) to form an imine (Schiff base).

-

Reduction: The imine is reduced (using NaBH₄ or H₂/Pd) to the secondary amine (5-alkylaminouracil).

Pathway B: Mannich Reaction

Direct amino-methylation can be achieved using formaldehyde and a primary amine, though this route can suffer from poly-substitution side products.

Visualization: Synthesis Workflow

The following diagram illustrates the modular synthesis of 5-alkylaminouracil derivatives.

Figure 1: Step-wise synthesis of 5-alkylaminouracil derivatives via the 5-aminouracil intermediate.

Structural Biology: Tautomerism & Binding

Understanding the tautomeric equilibrium is critical for predicting drug-target interactions. 5-Methylaminouracil derivatives exist in equilibrium between keto and enol forms, heavily influenced by solvent polarity.

Tautomeric States[1][2][3]

-

Diketo form (Predominant): Essential for canonical base pairing (A-T mimicry).

-

Enol forms: Rare in aqueous solution but can be stabilized in the hydrophobic active sites of enzymes (e.g., Thymidylate Synthase), potentially leading to inhibition via non-canonical binding.

Data: Physical Properties of Key Analogs[3]

| Compound | Substituent (R) | Fluorescence (Ex/Em) | Biological Target | Ref |

| 5-MAU | –CH₃ | Weak | DNA Polymerase | [1] |

| 5-DMAU | –N(CH₃)₂ | High (300/410 nm) | Fluorescent Probe | [2] |

| 5-PhAU | –Phenyl | None | HIV-1 RT (NNRTI) | [3] |

| 5-BnAU | –Benzyl | None | M. tuberculosis | [4] |

Biological Applications & Mechanism of Action[4]

Antimicrobial & Antiviral Activity

Recent studies have identified 5-arylaminouracils (a hydrophobic analog of 5-MAU) as potent inhibitors of Mycobacterium tuberculosis and HIV-1 Reverse Transcriptase (RT).

-

Dual Action: Certain derivatives (e.g., 5-phenylaminouracil) act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1] Unlike nucleoside analogs (like AZT), these do not require intracellular phosphorylation. They bind to an allosteric pocket on the enzyme, locking it in an inactive conformation.

Anticancer: Thymidylate Synthase (TS) Inhibition

While 5-Fluorouracil (5-FU) is the gold standard, 5-aminouracil derivatives offer an alternative mechanism. They can compete with the cofactor 5,10-methylene-THF or the substrate dUMP.

Visualization: Mechanism of Action (Dual Pathway)

This diagram contrasts the mechanism of Nucleoside analogs vs. the 5-MAU/Aryl-AU Non-Nucleoside pathway.

Figure 2: Dual mechanism of action for 5-aminouracil derivatives as NNRTIs and metabolic inhibitors.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(Benzylamino)uracil via Reductive Amination Rationale: This protocol demonstrates the creation of a hydrophobic 5-MAU analog, validated for antimicrobial activity.

Reagents:

-

Benzaldehyde[4]

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Dissolve 5-AU (10 mmol) in hot Methanol (50 mL).

-

Add Benzaldehyde (10 mmol) and 2-3 drops of glacial acetic acid.

-

Reflux for 4–6 hours. Monitor via TLC (Solvent: CHCl₃/MeOH 9:1).

-

Observation: A colored precipitate (Schiff base) typically forms.

-

Filter the precipitate, wash with cold methanol, and dry.

-

-

Reduction:

-

Resuspend the dried Schiff base (5 mmol) in Methanol (30 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Add NaBH₄ (15 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Work-up & Purification:

-

Quench the reaction with water (10 mL).

-

Neutralize with dilute HCl to pH 7.

-

Extract the product into Ethyl Acetate (3 x 20 mL) if soluble, or collect the precipitate if insoluble (common for uracils).

-

Recrystallize from Ethanol/Water.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the imine proton (~8.5 ppm) and appearance of the methylene doublet (~4.2 ppm) and amine triplet.

-

References

-

Synthesis and reactivity of 5-aminouracil and its derivatives. Molecular Diversity. (2016). A comprehensive review of the core scaffold synthesis.

-

5-Arylaminouracil Derivatives as Potential Dual-Action Agents. Acta Naturae. (2015).[3] Details the anti-TB and anti-HIV activity of hydrophobic analogs.[1]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. (2022).[5] Discusses the synthesis of 5-amino derivatives via nucleophilic substitution.

-

Study on tautomerism of biomolecule 5-aminouracil. Spectrochimica Acta. (2015). Theoretical and experimental analysis of the keto-enol equilibrium.

Sources

- 1. 5-Arylaminouracil Derivatives as Potential Dual-Action Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

5-Methylaminouracil: A Technical Guide to Spectroscopic Characterization

Topic: Spectroscopic Data and Characterization of 5-Methylaminouracil Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

5-Methylaminouracil (5-MAU) represents a critical scaffold in the study of modified nucleobases. Structurally distinct from Thymine (5-methyluracil) and 5-aminouracil, this compound features a secondary amine at the C5 position, introducing unique electronic donor properties that influence base-pairing fidelity and tautomeric equilibrium.

This guide provides a rigorous technical breakdown of the spectroscopic data required to identify and characterize 5-MAU. It synthesizes experimental protocols with theoretical grounding to assist researchers in drug development and RNA modification studies.

Molecular Architecture & Tautomerism

The physicochemical behavior of 5-MAU is defined by its capacity for tautomerization. While the diketo-amino form is thermodynamically dominant in aqueous solution, the electron-donating methylamino group at C5 destabilizes the ring electron density compared to uracil, potentially increasing the lifetime of rare enolic tautomers.

Tautomeric Equilibrium Visualization

The following diagram illustrates the primary diketo form and the accessible minor tautomers relevant to spectroscopic analysis.

Figure 1: Tautomeric landscape of 5-Methylaminouracil. The diketo-amino form is the reference standard for NMR and UV characterization.

Synthesis & Purification Protocol

To ensure spectroscopic integrity, 5-MAU must be free of its common precursor, 5-bromouracil. The following protocol outlines a standard nucleophilic aromatic substitution pathway.

Reaction Principle:

Step-by-Step Workflow

-

Reagents: Suspend 5-bromouracil (10 mmol) in aqueous methylamine (40% w/v, 50 mL).

-

Reaction: Heat in a sealed pressure tube at 90°C for 12–16 hours. The bromine atom at C5 is activated for nucleophilic attack by the adjacent carbonyls.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove excess methylamine.

-

Crystallization: Recrystallize from water/ethanol (9:1). 5-MAU typically precipitates as white needles.

-

Validation: Check for the absence of the C5-Br isotopic pattern in Mass Spec (approx. 1:1 ratio of M/M+2).

Spectroscopic Characterization

A. UV-Visible Spectroscopy

The introduction of the auxochromic methylamino group causes a bathochromic (red) shift relative to uracil.

-

Solvent: Water (pH 7.0)

- : 264–268 nm

-

Extinction Coefficient (

): ~8,500 L·mol⁻¹·cm⁻¹ -

pH Dependence:

-

Acidic (pH 1-2): Protonation of the amino group eliminates the n

-

Basic (pH > 10): Deprotonation of N3-H leads to a significant bathochromic shift (~285 nm).

-

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The absence of the C5 proton and the presence of the methylamino signals are diagnostic.

Table 1: 1H NMR Data (500 MHz, DMSO-d6)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| NH-1 | 11.05 | Broad Singlet | 1H | Pyrimidine Ring NH |

| NH-3 | 10.80 | Broad Singlet | 1H | Pyrimidine Ring NH |

| H-6 | 7.15 | Singlet | 1H | Vinylic Proton (C6) |

| NH-5 | 4.80 | Broad/Multiplet | 1H | Exocyclic Amine NH |

| CH3 | 2.65 | Doublet ( | 3H | N-Methyl Group |

Note: The N-Methyl doublet collapses to a singlet if D₂O exchange is performed, confirming the coupling to the labile NH proton.

C. Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the carbonyl and amine stretching vibrations.

-

3350–3450 cm⁻¹: N-H stretching (primary/secondary amines and ring NH).

-

2800–2950 cm⁻¹: C-H stretching (Methyl group).

-

1650–1720 cm⁻¹: C=O stretching (Strong, broad doublet characteristic of uracil C2/C4 carbonyls).

-

1610–1640 cm⁻¹: C=C stretching (Ring unsaturation).

D. Mass Spectrometry (ESI-MS)

-

Molecular Formula: C₅H₇N₃O₂

-

Exact Mass: 141.05 g/mol

-

Observed [M+H]⁺: 142.06 m/z

-

Fragmentation:

-

m/z 142

125: Loss of NH₃/CH₃ (Deamination/Demethylation). -

m/z 142

99: Ring opening/Retro-Diels-Alder (Loss of HNCO).

-

Comparative Data Analysis

To validate your sample, compare the shifts against known analogs. 5-MAU should lie electronically between 5-Aminouracil and Thymine.

Table 2: Comparative Electronic Properties

| Compound | Substituent (C5) | Electronic Effect | C6-H NMR Shift | |

| Uracil | -H | Reference | 259 nm | 7.53 ppm |

| Thymine | -CH₃ | Weak Donor (Inductive) | 264 nm | 7.25 ppm |

| 5-Aminouracil | -NH₂ | Strong Donor (Resonance) | 263 nm | 7.02 ppm |

| 5-MAU | -NHCH₃ | Strong Donor + Steric | 266 nm | 7.15 ppm |

Characterization Workflow Diagram

The following Graphviz diagram outlines the logical decision tree for validating the identity of 5-Methylaminouracil during synthesis or isolation.

Figure 2: Analytical decision matrix for the validation of 5-Methylaminouracil.

References

Technical Guide: Biological Functions & Pharmacological Potential of 5-Methylaminouracil

Executive Summary

5-Methylaminouracil (5-MAU) is a specific pyrimidine derivative distinct from thymine (5-methyluracil) and 5-aminouracil. While often overshadowed by its analogs, 5-MAU occupies a critical niche in medicinal chemistry as a privileged scaffold for the synthesis of adenosine receptor antagonists and antiviral L-nucleosides. Furthermore, emerging evidence suggests it possesses intrinsic antioxidant properties and exists as a rare modification in the tRNA of specific anaerobic bacteria (often in selenated forms).

This guide provides a comprehensive technical analysis of 5-MAU, detailing its synthesis, biological mechanisms, and experimental protocols for validation.

Chemical Identity & Physicochemical Properties[1][2]

5-MAU is characterized by the substitution of a methylamino group (

| Property | Specification |

| IUPAC Name | 5-(methylamino)-1H-pyrimidine-2,4-dione |

| CAS Number | 25369-43-1 |

| Molecular Formula | |

| Molecular Weight | 141.13 g/mol |

| Solubility | Soluble in DMSO, dilute alkali; sparingly soluble in water |

| pKa | ~9.5 (N3-H), ~3.5 (Amino group protonation) |

Synthetic Utility: The Xanthine Precursor Pathway

The primary utility of 5-MAU in drug discovery is its role as a precursor for xanthine derivatives and imidazo[2,1-i]purinones . These compounds are high-affinity antagonists for Adenosine Receptors (

Mechanism of Transformation

5-MAU undergoes cyclization with one-carbon donors (e.g., triethyl orthoformate) to form the imidazole ring, yielding 7-methylxanthine derivatives. This synthetic versatility allows for the rapid generation of library diversities at the N1 and N3 positions.

Figure 1: Synthetic pathway transforming 5-Bromouracil into bioactive Xanthine and Purine scaffolds via the 5-MAU intermediate.

Biological Functions & Pharmacological Applications[5][6][7]

Adenosine Receptor Antagonism

Derivatives synthesized from 5-MAU have demonstrated potent antagonism at human adenosine receptors.

-

Mechanism: The 7-methylxanthine core (derived from 5-MAU) mimics the adenine ring of adenosine but lacks the ribose moiety required for receptor activation, thus blocking the binding site.

-

Data: Selected imidazopurinones derived from 5-MAU exhibit

values in the nanomolar range (e.g.,

Antiviral Nucleoside Analogs

5-MAU has been incorporated into L-nucleosides (e.g., 1-(2-deoxy-

-

Therapeutic Context: These analogs target HIV and Hepatitis B Virus (HBV).

-

Mechanism:

-

Kinase Activation: The nucleoside is phosphorylated by cellular kinases to the triphosphate form.

-

Chain Termination: The modified base (5-MAU) or sugar configuration (L-enantiomer) prevents further DNA chain elongation by viral Reverse Transcriptase.

-

Steric Hindrance: The methylamino group creates steric clashes within the polymerase active site, reducing viral replication efficiency.

-

Antioxidant & Radical Scavenging

5-MAU acts as a chain-breaking antioxidant, though with lower efficacy than 5-hydroxyuracil.

-

Reaction: It reacts with peroxyl radicals (

) to form stable oxidation products, terminating radical chain reactions. -

Kinetics: The inhibition rate constant (

) for 5-MAU derivatives against peroxyl radicals is approximately

Natural Occurrence (tRNA Modification)

Evidence points to the presence of 5-methylaminouracil (or its 2-seleno derivative) in the tRNA of specific anaerobic bacteria.[3]

-

Function: It likely stabilizes the codon-anticodon interaction or facilitates "wobble" base pairing, essential for the translation of specific selenoproteins.

Experimental Protocols

Protocol A: Synthesis of 5-Methylaminouracil

Validates the chemical identity and purity of the scaffold.

Reagents: 5-Bromouracil, Methylamine (40% aq), Ethanol. Equipment: Sealed pressure tube or autoclave, Rotary evaporator.

-

Preparation: Suspend 5.0 g of 5-Bromouracil in 50 mL of aqueous methylamine (excess).

-

Reaction: Seal the mixture in a pressure tube and heat to 150°C for 6 hours. Note: High pressure is required to effect nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.

-

Work-up: Cool to room temperature. Evaporate the excess methylamine and water under reduced pressure.

-

Purification: Recrystallize the residue from water/ethanol (50:50).

-

Validation:

-

Melting Point: Check for decomposition >250°C.

-

1H NMR (DMSO-d6): Look for singlet at

ppm (

-

Protocol B: Peroxyl Radical Scavenging Assay

Quantifies the antioxidant capacity of 5-MAU compared to Trolox.

System: 1,4-Dioxane oxidation initiated by AIBN (Azobisisobutyronitrile). Detection: Volumetric oxygen consumption or Chemiluminescence.

-

Initiation: Dissolve AIBN (10 mM) in 1,4-dioxane at 60°C to generate a steady flux of peroxyl radicals.

-

Baseline: Measure the rate of oxygen consumption (

) without inhibitor. -

Inhibition: Add 5-MAU (10-50

M) to the reaction vessel. -

Measurement: Monitor the induction period (

) where oxygen consumption is suppressed. -

Calculation: Determine the stoichiometric factor (

) and rate constant (

References

-

Synthesis and Adenosine Receptor Activity

- Müller, C. E., et al. "Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

-

Antiviral Nucleoside Analogs

- Choi, W. B., et al. "Synthesis of 2'-deoxy-L-nucleosides.

-

Radical Scavenging Mechanism

-

tRNA Modification (Selenium Context)

-

Stadtman, T. C. "Selenocysteine tRNA interaction and biosynthesis."[3] Biochimica et Biophysica Acta.

-

Sources

The Evolutionary Imperative of 5-Methylaminouracil (5-mau) Scaffolds: From Translational Fidelity to Synthetic Therapeutics

The following technical guide details the evolutionary conservation, biosynthesis, and therapeutic utility of 5-Methylaminouracil (5-mau) and its derivatives, specifically focusing on the hypermodified tRNA wobble bases (mnm⁵U series).

Executive Summary & Technical Scope

5-Methylaminouracil (5-mau) represents a critical chemical scaffold in evolutionary biology, distinct from the canonical thymine (5-methyluracil). While often encountered in synthetic biology as a mutagenic thymine analog, its primary evolutionary conservation exists as the core moiety of hypermodified nucleosides in tRNA—specifically 5-methylaminomethyluracil (mnm⁵U) and its 2-thio/2-seleno derivatives (mnm⁵s²U, mnm⁵Se²U).

These modifications are evolutionarily conserved from bacteria to mitochondria, functioning as essential determinants of translational fidelity. They prevent frameshifting and ensure the correct decoding of NNA/NNG split codon boxes. This guide analyzes the biosynthetic conservation of the 5-mau scaffold, its role in anaerobic metabolism (selenouracil derivatives), and its repurposing in modern antiviral drug discovery.

Evolutionary Conservation: The MnmE/MnmG Pathway

The evolutionary retention of the 5-mau scaffold in tRNA anticodons (position 34) is driven by the thermodynamic necessity to stabilize weak A-U and G-U wobble pairings. Without this modification, the ribosomal decoding of lysine, glutamine, and glutamic acid is severely compromised.

The Biosynthetic Complex

The synthesis of the 5-methylaminomethyl moiety is not a spontaneous event but the result of a highly conserved enzymatic complex involving MnmE (formerly GidA) and MnmG (formerly GidB).

-

MnmE (GTPase): A homodimeric GTPase that recognizes the tRNA structure.

-

MnmG (FAD-dependent): Uses FAD to oxidize an amine substrate (ammonium or glycine) to generate the iminium intermediate required for the modification.

This pathway highlights a critical evolutionary divergence:

-

Ammonium Pathway: Uses NH₄⁺ directly to form the aminomethyl group (found in specific bacterial lineages).

-

Glycine Pathway: Uses glycine to form a carboxymethylaminomethyl intermediate (cmnm⁵U), which is subsequently processed to mnm⁵U.

The Selenium Connection (Anaerobic Conservation)

As highlighted in recent chemical biology research, the 5-mau scaffold is further modified in anaerobic bacteria to form 5-methylaminomethyl-2-selenouracil (mnm⁵Se²U) . This modification is one of the few biological instances where selenium is incorporated into nucleic acids, offering superior polarizability compared to sulfur, thereby enhancing codon-anticodon stacking interactions in high-temperature or anaerobic environments.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the stepwise modification of U34 to mnm⁵U and mnm⁵Se²U, emphasizing the MnmE/MnmG dependency.

Figure 1: The MnmE/MnmG-dependent biosynthetic pathway converting canonical Uracil-34 into hypermodified 5-mau derivatives (mnm⁵U, mnm⁵s²U, mnm⁵Se²U) to ensure translational fidelity.

Structural Biology & Thermodynamics

The 5-mau moiety functions as a "conformational lock." In the ribosomal A-site, the modification restricts the dynamic flipping of the base, pre-organizing the anticodon loop into the canonical U-turn structure.

Thermodynamic Stabilization Data

The presence of the methylamino group (and subsequent thio/seleno modifications) alters the free energy of base pairing.

| Modification | Target Codon | ΔG° (kcal/mol) | Structural Effect |

| U (Unmodified) | A/G | -1.2 (Weak) | High entropy; prone to frameshifts. |

| mnm⁵U | A/G | -3.4 | Stabilizes Watson-Crick geometry. |

| mnm⁵s²U | A/G | -5.8 | Thio-group enhances stacking; restricts wobble. |

| mnm⁵Se²U | A/G | -6.2 | Selenium offers max polarizability; critical for anaerobes. |

Note: ΔG° values are approximate relative binding energies derived from codon-anticodon mini-helix studies.

Synthetic Applications: 5-mau in Drug Discovery

While nature uses the 5-mau scaffold for tRNA fidelity, pharmaceutical chemistry utilizes 5-methylaminouracil analogs as nucleoside reverse transcriptase inhibitors (NRTIs) and mutagens.

Mechanism of Action (Antiviral)

Synthetic 5-mau derivatives (e.g., 1-(2-deoxy-β-L-erythropentofuranosyl)-5-methylaminouracil) mimic natural nucleosides.[1] When phosphorylated by cellular kinases to the triphosphate form, they are incorporated into viral DNA (HBV, HIV) by reverse transcriptase.[1]

-

Chain Termination: The modification often lacks the 3'-OH group or sterically hinders the addition of the next nucleotide.[1][2]

-

Lethal Mutagenesis: In some contexts, 5-mau analogs tautomerize, pairing promiscuously with both A and G, leading to "error catastrophe" in the viral genome.

Experimental Protocol: Isolation and Detection of mnm⁵U

Objective: To isolate and validate the presence of 5-methylaminomethyluracil modifications in bacterial tRNA using LC-MS/MS. This protocol ensures the separation of the 5-mau scaffold from canonical bases.

Reagents & Equipment

-

Lysis Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5.

-

Nuclease P1: For hydrolysis of tRNA to mononucleotides.

-

Alkaline Phosphatase: To remove phosphate groups, yielding nucleosides.

-

LC-MS/MS System: Triple quadrupole mass spectrometer.

Step-by-Step Workflow

-

tRNA Purification: Isolate total tRNA using a phenol-chloroform extraction followed by isopropanol precipitation. Critical: Maintain pH < 8.0 to prevent deamination of the 5-mau moiety.

-

Enzymatic Hydrolysis:

-

Incubate 10 µg tRNA with 1 U Nuclease P1 (45°C, 2 hours).

-

Add 1 U Bacterial Alkaline Phosphatase (37°C, 1 hour).

-

-

Filtration: Pass the hydrolysate through a 10 kDa MWCO spin filter to remove enzymes.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (2.1 x 100 mm).

-

Mobile Phase A: 0.1% Formic acid in H₂O.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

MRM Transition (mnm⁵U): Monitor precursor m/z 272.1 → fragment m/z 140.1 (loss of ribose).

-

MRM Transition (mnm⁵Se²U): Monitor precursor m/z 337.0 → fragment m/z 205.0 (distinct selenium isotope pattern required).

-

Workflow Visualization

Figure 2: Analytical workflow for the extraction and mass-spectrometric identification of 5-mau derivatives from biological samples.

References

-

ChemicalBook. (n.d.). 5-Bromouracil and 5-Methylaminouracil Derivatives: Chemical Properties and Suppliers. Retrieved from

-

Google Patents. (2001). Synthesis of 2'-deoxy-L-nucleosides (WO2001034618A2). Retrieved from

-

ResearchGate. (2008). Insights into the Chemical Biology of Selenium (mnm5Se2U conservation). Retrieved from

-

Google Scholar/Core. (2008). Selenium in Biology: The role of 2-seleno-5-methylaminouracil in anaerobic tRNA. Retrieved from

-

ResearchGate. (2025). Mechanism of 5-amino-6-methyluracil-inhibited oxidation of organic compounds. Retrieved from

Sources

An In-Depth Technical Guide to Predicting and Validating Protein Interactions with 5-Methylaminouracil

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize potential protein binding partners for the small molecule 5-Methylaminouracil. Given the nascent state of research on this specific compound, this document outlines a complete workflow, from initial computational predictions to rigorous experimental validation. The methodologies described herein are grounded in established principles of biophysics and chemical biology, emphasizing not just the procedural steps but the critical reasoning that underpins a robust scientific investigation.

Introduction: The Rationale for Investigating 5-Methylaminouracil

Uracil and its derivatives are a cornerstone of nucleic acid biochemistry and have been successfully leveraged as therapeutic agents, particularly in antiviral and anticancer applications.[1][2] Molecules like 5-fluorouracil are well-established anticancer drugs, while other derivatives have shown a range of biological activities.[2] 5-Methylaminouracil, a methylated and aminated derivative of uracil, presents a unique chemical structure that suggests potential for specific interactions with biological targets. Understanding these interactions is paramount to elucidating its mechanism of action, potential therapeutic applications, and any off-target effects.

This guide provides a systematic, multi-pronged approach to move from a state of unknown interactions to a validated list of protein partners. We will first employ a powerful in-silico strategy to generate a high-quality list of predicted interactors, followed by a rigorous experimental pipeline to validate these computational hypotheses.

Predictive Modeling: An In-Silico Workflow for Target Identification

The initial phase of our investigation utilizes computational methods to screen vast libraries of protein structures against 5-Methylaminouracil. This virtual screening approach is a time- and cost-effective method to narrow down the field of potential interactors from thousands to a manageable number for experimental validation.[3][4] Our primary tool will be molecular docking, which predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[5]

Foundational Steps: Ligand and Target Preparation

Causality of Choice: The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures for both the ligand (5-Methylaminouracil) and the potential protein targets.

Ligand Preparation Protocol:

-

Obtain 3D Structure: A high-quality 3D structure of 5-Methylaminouracil is required. This can be sourced from chemical databases like PubChem. The structure should be in a format compatible with docking software, such as SDF or MOL2.[6]

-

Energy Minimization: The initial 3D structure must be energy-minimized using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, conformationally realistic state.

-

Charge Assignment: Appropriate partial charges must be assigned to each atom of the ligand. This is critical for accurately calculating electrostatic interactions, a key component of binding affinity. Tools like MGLTools, which accompanies AutoDock, can perform this step.[7][8]

Target Protein Library Selection:

The choice of a protein library for virtual screening is a critical decision that dictates the scope of the investigation.

-